Dodecanenitrile, 4-oxo-

Description

Contextualization within Organic Chemistry

Oxo-nitriles are organic compounds that contain both a carbonyl (C=O) group, characteristic of ketones or aldehydes, and a cyano (-C≡N) group, which defines nitriles. The presence of these two functional groups on the same carbon skeleton imparts a unique reactivity profile to the molecule. The carbon atom of the nitrile group is electrophilic, as is the carbonyl carbon, making them susceptible to nucleophilic attack. The interplay between these two groups can lead to a variety of chemical transformations, including cyclizations, reductions, and additions, making oxo-nitriles valuable intermediates in organic synthesis. researchgate.net

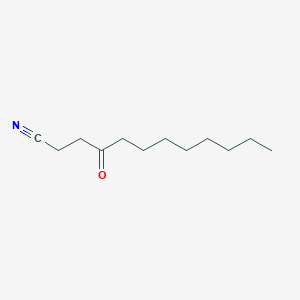

Dodecanenitrile (B1212230), 4-oxo-, with its 12-carbon backbone, falls into the category of long-chain aliphatic compounds. The "dodecan" prefix indicates a 12-carbon chain, "nitrile" refers to the -C≡N group, and "4-oxo" specifies a ketone functional group at the fourth carbon position.

Significance of Long-Chain Nitriles in Academic Research

Long-chain nitriles are significant in various areas of chemical research. Due to their dual reactivity, they serve as versatile building blocks for the synthesis of more complex molecules. For instance, the nitrile group can be hydrolyzed to form carboxylic acids or reduced to primary amines. The ketone group, on the other hand, can undergo a wide range of reactions, such as reductions to alcohols, reductive aminations, and additions of organometallic reagents.

In the context of γ-keto nitriles, such as Dodecanenitrile, 4-oxo-, where the ketone is at the γ-position relative to the nitrile, they are valuable precursors to γ-lactones. researchgate.net This transformation can be achieved through the stereoselective reduction of the ketone to a hydroxyl group, followed by hydrolysis of the nitrile and subsequent intramolecular cyclization. Chiral γ-lactones are important structural motifs found in a variety of biologically active natural products. researchgate.net

Structural Elucidation and Isomeric Considerations of Dodecanenitrile, 4-oxo-

The definitive structure of a molecule like Dodecanenitrile, 4-oxo- is typically determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, detailed research findings for Dodecanenitrile, 4-oxo- are not widely available in the reviewed literature, we can predict the expected spectral characteristics based on its structure.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Key Features for Dodecanenitrile, 4-oxo- |

| ¹H NMR | Signals corresponding to the different types of protons in the aliphatic chain. Protons alpha to the ketone and nitrile groups would have characteristic chemical shifts. |

| ¹³C NMR | A signal for the carbonyl carbon (ketone) typically in the range of 200-220 ppm, and a signal for the nitrile carbon around 115-125 ppm. Multiple signals for the carbons in the long alkyl chain would also be present. |

| IR Spectroscopy | A sharp absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch of the nitrile group, and a strong absorption band around 1715 cm⁻¹ for the C=O stretch of the ketone. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (195.30 g/mol ). Fragmentation patterns would likely involve cleavage alpha to the carbonyl group. |

Isomeric Considerations:

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For Dodecanenitrile, 4-oxo- (C₁₂H₂₁NO), several types of isomers are possible:

Positional Isomers: The ketone and/or nitrile group could be at different positions on the dodecane (B42187) chain. For example, 2-oxododecanenitrile or dodecanenitrile, 5-oxo-.

Functional Group Isomers: The atoms could be arranged to form different functional groups, such as a cyclic ether with a nitrile group or a molecule containing an enamine and a carbonyl group.

Skeletal Isomers: The 12-carbon chain could be branched instead of linear.

Structure

3D Structure

Properties

CAS No. |

73642-86-1 |

|---|---|

Molecular Formula |

C12H21NO |

Molecular Weight |

195.30 g/mol |

IUPAC Name |

4-oxododecanenitrile |

InChI |

InChI=1S/C12H21NO/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h2-10H2,1H3 |

InChI Key |

GQICXYXTMIDXNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)CCC#N |

Origin of Product |

United States |

Advanced Characterization Techniques for Structural and Purity Assessment

Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the molecular identity of Dodecanenitrile (B1212230), 4-oxo- by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique structural clues that, when combined, create a comprehensive molecular fingerprint.

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like Dodecanenitrile, 4-oxo-. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum confirms the presence and connectivity of hydrogen atoms in the molecule. The key signals for Dodecanenitrile, 4-oxo- (typically recorded in a solvent like CDCl₃) show distinct chemical shifts and multiplicities corresponding to the protons in different chemical environments. The protons on carbons adjacent to the electron-withdrawing ketone (C=O) and nitrile (C≡N) groups are shifted downfield.

Key Findings: The spectrum is characterized by a triplet for the terminal methyl group (C12), a large multiplet for the bulk of the methylene (B1212753) chain (C6-C11), and distinct multiplets for the three methylene groups adjacent to the functional groups (C2, C3, and C5). The integration of these signals confirms the correct proton count for each environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Assignment |

|---|---|---|---|

| ~2.72 | Multiplet | 2H | -CH₂-C=O (C3 Protons) |

| ~2.55 | Multiplet | 2H | -CH₂-C≡N (C2 Protons) |

| ~2.43 | Triplet | 2H | -C=O-CH₂- (C5 Protons) |

| ~1.28 | Broad Singlet/Multiplet | 10H | Bulk Methylene Chain (C6-C10 Protons) |

| ~0.89 | Triplet | 3H | -CH₃ (C12 Protons) |

Carbon-13 (¹³C) NMR Spectroscopy The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. The spectrum of Dodecanenitrile, 4-oxo- is distinguished by two highly characteristic downfield signals corresponding to the carbonyl carbon and the nitrile carbon.

Key Findings: The ketone carbonyl carbon (C4) appears at a very low field (~208 ppm), which is a definitive indicator of its presence. The nitrile carbon (C1) is observed further upfield (~119 ppm). The remaining aliphatic carbons are found in the typical range of 14-43 ppm.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~208.4 | C=O (C4, Ketone) |

| ~119.5 | C≡N (C1, Nitrile) |

| ~42.8 | -CO-CH₂- (C5) |

| ~38.1 | -CH₂-CO- (C3) |

| ~31.6, 29.1, 28.9, 23.6, 22.5 | Alkyl Chain Carbons (C6-C11) |

| ~16.9 | -CH₂-CN (C2) |

| ~14.0 | -CH₃ (C12) |

Mass spectrometry is used to determine the molecular weight of Dodecanenitrile, 4-oxo- and to gain structural information from its fragmentation patterns under electron impact (EI).

Key Findings: The mass spectrum shows a clear molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 195, confirming the molecular formula C₁₂H₂₁NO. The fragmentation pattern is characteristic of a long-chain aliphatic ketone. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement. The presence of a prominent peak at m/z 141 corresponds to the loss of the cyanopropyl radical via cleavage at the C4-C5 bond, yielding the [CH₃(CH₂)₇CO]⁺ acylium ion. Another significant fragment at m/z 98 is indicative of a McLafferty rearrangement.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure / Origin |

|---|---|

| 195 | [M]⁺, Molecular Ion |

| 141 | [CH₃(CH₂)₇CO]⁺, Alpha-cleavage |

| 98 | [C₅H₈NO]⁺, Product of McLafferty Rearrangement |

| 84 | Secondary fragmentation product |

| 55 | [C₄H₇]⁺, Aliphatic fragment |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the primary functional groups present in a molecule.

Key Findings: The IR spectrum of Dodecanenitrile, 4-oxo- displays two highly characteristic and strong absorption bands that confirm its bifunctional nature. A sharp, strong band around 1718 cm⁻¹ is indicative of the C=O stretching vibration of an aliphatic ketone. A second, medium-intensity sharp band is observed around 2249 cm⁻¹, which is the characteristic stretching frequency for a C≡N (nitrile) group. Additionally, strong bands corresponding to C-H stretching of the alkane chain are visible just below 3000 cm⁻¹.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2929, 2858 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| ~2249 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~1718 | Strong, Sharp | C=O Stretch | Ketone |

Chromatographic Methods

Chromatography is the primary method for assessing the purity of Dodecanenitrile, 4-oxo-. By separating the compound from any starting materials, byproducts, or isomers, these techniques provide a quantitative measure of sample purity.

Gas chromatography is well-suited for the analysis of Dodecanenitrile, 4-oxo- due to its sufficient volatility and thermal stability. In a typical GC analysis, the sample is vaporized and passed through a column, with components separating based on their boiling points and interactions with the column's stationary phase.

Research Findings: Purity is determined by the relative area of the peak corresponding to Dodecanenitrile, 4-oxo- compared to the total area of all peaks in the chromatogram. A typical analysis uses a polar capillary column (e.g., Carbowax or other polyethylene (B3416737) glycol phases) with a temperature program to ensure efficient separation. For example, a documented method involves a temperature program starting at 100°C and ramping to 220°C. The use of a Flame Ionization Detector (FID) provides high sensitivity for this organic analyte. Coupling GC with a Mass Spectrometer (GC-MS) allows for the simultaneous separation and identification of any minor impurities.

| Parameter | Typical Value / Description |

|---|---|

| Column | Polar capillary column (e.g., 5% Carbowax 20M on Chromosorb G) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Programmed ramp (e.g., 100 °C to 220 °C at 4 °C/min) |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC for purity assessment. It is particularly useful for analyzing samples that may contain non-volatile impurities.

Research Findings: A reversed-phase HPLC (RP-HPLC) method is most appropriate for Dodecanenitrile, 4-oxo-. Separation is achieved on a non-polar stationary phase, such as a C18 or C8 column, using a polar mobile phase. A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed to resolve the target compound from more or less polar impurities. Detection can be challenging, as the ketone chromophore has a weak UV absorbance. While a UV detector set to a low wavelength (~210 nm) can be used, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would provide more universal and uniform response for purity calculations.

| Parameter | Typical Value / Description |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | ~1.0 mL/min |

| Detector | UV (210 nm), ELSD, or CAD |

Chemical Reactivity and Mechanistic Investigations of Dodecanenitrile, 4 Oxo

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) in Dodecanenitrile (B1212230), 4-oxo- is a versatile functional handle that can undergo various transformations, most notably hydrolysis and reduction.

Hydrolysis Pathways (e.g., to Dodecanamide)

The hydrolysis of the nitrile group in γ-ketonitriles like Dodecanenitrile, 4-oxo- can proceed under acidic or basic conditions to yield either a carboxylic acid or a primary amide. The reaction typically proceeds via a two-step mechanism, with the initial formation of a primary amide, which can then be further hydrolyzed to a carboxylic acid.

Recent advancements have demonstrated the potential for selective hydration of nitriles to amides using metal catalysts. For instance, ruthenium(II) complexes have been shown to effectively catalyze the hydration of β-ketonitriles to the corresponding β-ketoamides in an aqueous medium. acs.org This process involves the coordination of the nitrile to the metal center, which activates it towards nucleophilic attack by water. uniovi.es A similar strategy could be envisioned for the selective conversion of Dodecanenitrile, 4-oxo- to 4-oxododecanamide.

Furthermore, biocatalytic methods offer a mild and selective alternative for nitrile hydrolysis. Nitrilase enzymes can convert nitriles directly to carboxylic acids, while nitrile hydratases yield primary amides. researchgate.net These enzymatic transformations often proceed with high chemoselectivity, leaving other functional groups like the ketone in Dodecanenitrile, 4-oxo- intact.

Table 1: Potential Hydrolysis Reactions of Dodecanenitrile, 4-oxo-

| Reagents and Conditions | Major Product | Notes |

| H₃O⁺, heat | 4-Oxododecanoic acid | Complete hydrolysis of the nitrile group. |

| NaOH(aq), heat, then H₃O⁺ | 4-Oxododecanoic acid | Saponification of the intermediate carboxylate. |

| Ru(II) catalyst, H₂O | 4-Oxododecanamide | Selective hydration of the nitrile. acs.org |

| Nitrile hydratase | 4-Oxododecanamide | Biocatalytic and selective hydration. researchgate.net |

Reduction Reactions to Primary Amines

The reduction of the nitrile group in Dodecanenitrile, 4-oxo- to a primary amine, 1-amino-4-oxododecane, is a valuable transformation for introducing a basic nitrogen center into the molecule. This can be achieved using various reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. youtube.com The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. However, due to its high reactivity, LiAlH₄ may also reduce the ketone functionality.

Catalytic hydrogenation offers a milder alternative. Using catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere, the nitrile group can be selectively reduced to a primary amine. youtube.com The choice of catalyst and reaction conditions can be tuned to favor the reduction of the nitrile over the ketone. Another option is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), which are also effective for the reduction of nitriles to primary amines. youtube.com

Table 2: Potential Reagents for the Reduction of the Nitrile Group in Dodecanenitrile, 4-oxo-

| Reagent | Product | Selectivity |

| LiAlH₄, then H₂O | 1,4-Dodecanediamine | Likely to reduce both nitrile and ketone. |

| H₂, Pd/C or Ni | 1-Amino-4-oxododecane | Potentially selective for the nitrile under controlled conditions. youtube.com |

| BH₃·SMe₂ | γ-Amino alcohol | Can effect complete reduction of both functional groups. researchgate.net |

Reactivity of the Ketone Functional Group at Position 4

The ketone group in Dodecanenitrile, 4-oxo- is a site of significant reactivity, susceptible to nucleophilic attack and reactions at the adjacent α-carbons.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in Dodecanenitrile, 4-oxo- is a prime target for nucleophiles. A wide array of nucleophilic addition reactions can be performed, leading to a diverse range of products. For instance, the Stetter reaction, which involves the nucleophilic addition of an aldehyde to an activated alkene, has been utilized in the synthesis of γ-ketonitriles. Mechanistic studies of ketone-nitrile couplings have revealed complex pathways, including autocatalysis and inhibition by reaction byproducts. acs.org

Alpha-Carbon Reactivity and Condensation Reactions

The protons on the carbon atoms alpha to the ketone (positions 3 and 5) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylations and condensation reactions.

The formation of γ-ketonitriles has been achieved through the functionalization of the α-C-H bond of alkyl nitriles. researchgate.net Condensation reactions of β-ketonitriles with various electrophiles are well-documented and lead to the formation of diverse heterocyclic systems, highlighting the synthetic utility of the α-protons. nih.gov For example, β-ketonitriles can react with thiourea (B124793) in the presence of an oxidative system to form 2-aminothiazoles through a radical process followed by intramolecular condensation. nih.gov Similar reactivity can be anticipated for Dodecanenitrile, 4-oxo- at its α-carbons.

Selective Oxidation and Reduction of the Ketone Moiety

The selective transformation of the ketone group in the presence of the nitrile is a key synthetic challenge. The reduction of the ketone to a secondary alcohol, yielding 4-hydroxydodecanenitrile, can be achieved using selective reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is often used for the selective reduction of ketones in the presence of less reactive functional groups like nitriles.

Biocatalytic reductions offer a highly enantioselective route to chiral β-hydroxy nitriles from β-ketonitriles, and this methodology could potentially be extended to γ-ketonitriles like Dodecanenitrile, 4-oxo-. researchgate.net

The oxidation of the ketone group is less common as it is already in a relatively high oxidation state. However, reactions like the Baeyer-Villiger oxidation, which converts a ketone to an ester, could potentially be applied.

Table 3: Potential Selective Transformations of the Ketone Group in Dodecanenitrile, 4-oxo-

| Reaction | Reagents and Conditions | Product |

| Reduction | NaBH₄, MeOH | 4-Hydroxydodecanenitrile |

| Enantioselective Reduction | Biocatalyst (e.g., KRED) | Chiral 4-Hydroxydodecanenitrile |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Ester derivative |

Tandem Reactions and Cascade Processes Involving Both Functional Groups

The proximate positioning of the ketone and nitrile functionalities in Dodecanenitrile, 4-oxo- facilitates tandem and cascade reactions, where a sequence of intramolecular or intermolecular transformations occurs in a single operational step. These processes are highly efficient in building molecular complexity from a relatively simple starting material.

One potential tandem reaction involves an initial nucleophilic addition to the ketone, followed by an intramolecular cyclization involving the nitrile group. For instance, reaction with a suitable nucleophile could generate an intermediate that subsequently cyclizes to form a substituted heterocyclic ring system. While specific studies on Dodecanenitrile, 4-oxo- are not extensively documented, the reactivity of related β- and γ-ketonitriles provides insight into these possibilities. For example, palladium-catalyzed tandem reactions of β-ketonitriles with arylboronic acids have been shown to produce polysubstituted pyridines through a cascade of C-C bond formation, cyclization, and aromatization. acs.orgresearchgate.netnih.gov

Radical cascade reactions represent another avenue for the functionalization of keto-nitriles. rsc.org In such processes, a radical can be generated elsewhere in the molecule or introduced externally, which then engages in a series of bond-forming events. The cyano group can act as a radical acceptor, leading to the formation of cyclic structures. rsc.org For γ-ketonitriles like Dodecanenitrile, 4-oxo-, a radical cascade could be initiated to form five- or six-membered rings, depending on the reaction conditions and the specific radical precursor used.

Enzymatic cascade reactions have also been explored for the synthesis of chiral molecules from keto-nitriles. A simultaneous cascade involving an alcohol dehydrogenase for the stereoselective reduction of the ketone and a nitrile hydratase for the hydration of the nitrile has been successfully applied to various benzoylacetonitrile (B15868) derivatives. tandfonline.com This approach allows for the one-pot synthesis of optically pure β-hydroxyamides. tandfonline.commdpi.com A similar biocatalytic cascade could theoretically be applied to Dodecanenitrile, 4-oxo-, to produce the corresponding chiral hydroxy amide.

Catalytic Transformations

Catalysis offers a powerful tool for the selective transformation of the functional groups within Dodecanenitrile, 4-oxo-. Both homogeneous and heterogeneous catalytic systems can be employed to achieve a variety of chemical modifications.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are known for their high selectivity and activity under mild reaction conditions. savemyexams.com Transition metal complexes are prominent in this category.

For the nitrile group, homogeneous catalysts can facilitate hydration to the corresponding amide. For instance, osmium polyhydride complexes have been shown to effectively catalyze the hydration of aliphatic nitriles. acs.orgnih.gov Ruthenium-based catalysts have also been utilized in the hydration of nitriles as part of a chemoenzymatic cascade. mdpi.com Furthermore, the hydrogenation of nitriles to primary amines can be achieved using various homogeneous catalysts based on ruthenium, iron, cobalt, and manganese pincer complexes. rug.nl

The ketone functionality can also be targeted by homogeneous catalysts. For example, gold-catalyzed reactions of propargylic alcohols can lead to the formation of α,β-unsaturated ketones, which can then be reduced in a cascade reaction. mdpi.comnih.gov While Dodecanenitrile, 4-oxo- is a saturated ketone, this illustrates the potential for catalytic modifications at or near the carbonyl group.

A notable example of a homogeneous catalytic reaction involving a long-chain nitrile is the copper(I)/Lewis acid-triggered ring-opening coupling of cyclopropenes with various nitriles, including dodecanenitrile itself, to produce γ-amino ketones. rsc.org This demonstrates the feasibility of engaging the nitrile group of a long-chain aliphatic substrate in complex, catalyzed bond-forming reactions.

Below is a table summarizing representative homogeneous catalytic transformations applicable to keto-nitriles.

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference(s) |

| Nitrile Hydration | OsH₆(PⁱPr₃)₂ | Acetonitrile (B52724) | Acetamide | nih.gov |

| Nitrile Hydrogenation | Ruthenium Pincer Complex | Benzonitrile | Benzylamine | rug.nl |

| Ring-Opening Coupling | Cu(I) / BF₃·OEt₂ | Cyclopropyl ketone / Dodecanenitrile | γ-Amino ketone | rsc.org |

| Tandem Cyclization | Palladium(II) Acetate | β-Ketonitrile / Arylboronic Acid | Polysubstituted Pyridine | acs.orgresearchgate.netnih.gov |

Heterogeneous Catalysis

Heterogeneous catalysts, typically solid materials, offer advantages in terms of easy separation from the reaction mixture and potential for recycling. wikipedia.org These catalysts are widely used in industrial processes.

The hydrogenation of the nitrile group in Dodecanenitrile, 4-oxo- to a primary amine can be carried out using heterogeneous catalysts such as nickel-based systems. ethz.ch The modification of these catalysts can influence the selectivity of the reaction.

A significant development in the application of heterogeneous catalysis to complex molecules is the copper-catalyzed aerobic nitrogenation of olefins to produce oxonitriles. researchgate.netnih.gov This C=C double bond cleavage method transforms the carbons of the double bond into carbonyl and cyano groups, respectively. researchgate.net While this is a synthetic method for oxonitriles rather than a reaction of them, it highlights the utility of heterogeneous copper catalysts in reactions involving the formation of the keto-nitrile moiety.

Supported palladium-based bimetallic nanoparticles have been developed as highly active and recyclable heterogeneous catalysts for C-C bond-forming reactions like the Suzuki cross-coupling. rsc.org Such catalysts could potentially be used in reactions involving Dodecanenitrile, 4-oxo-, provided a suitable coupling partner and reaction conditions are employed.

The table below provides examples of heterogeneous catalytic reactions relevant to the functional groups in Dodecanenitrile, 4-oxo-.

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference(s) |

| Nitrile Hydrogenation | Nickel-based catalyst | Aliphatic nitriles | Primary amines | ethz.ch |

| Olefin to Oxonitrile | Heterogeneous CuO/h-TS-1 | Terpenoids, Steroids | Oxonitriles | researchgate.net |

| Suzuki Cross-Coupling | Pd-Cu/SiO₂ | Bromobenzene / Phenylboronic acid | Biphenyl | rsc.org |

Computational Chemistry and Theoretical Studies

Molecular Structure and Conformation Analysis

The first step in understanding the chemical and physical properties of Dodecanenitrile (B1212230), 4-oxo- is to determine its three-dimensional structure and the relative stability of its possible conformations. The molecule's long aliphatic chain, combined with a polar ketone and a nitrile group, allows for significant conformational flexibility.

Computational methods, particularly Density Functional Theory (DFT), are highly effective for performing geometry optimization and conformational analysis. conicet.gov.ar These calculations seek to find the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. A conformational search can identify various local energy minima, representing different stable conformers. The results of such an analysis can reveal how the flexible chain folds and how the polar functional groups orient themselves to minimize steric hindrance and optimize intramolecular interactions. For aliphatic ketones and nitriles, understanding the preferred conformation is crucial as it can influence both physical properties and chemical reactivity. mdpi.comnih.gov

Illustrative Data: Optimized Geometric Parameters A hypothetical geometry optimization of the most stable conformer of Dodecanenitrile, 4-oxo- using a DFT method like B3LYP would yield key structural data. The table below presents an example of what these results might look like.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4=O | 1.21 Å |

| C1≡N | 1.15 Å | |

| C3-C4 | 1.52 Å | |

| C4-C5 | 1.53 Å | |

| Bond Angle | C3-C4-C5 | 118.5° |

| O=C4-C5 | 121.0° | |

| C2-C1-N | 179.5° | |

| Dihedral Angle | O=C4-C5-C6 | 175.0° |

Note: The data in this table is illustrative and represents typical values for similar functional groups. It is not derived from a published study on Dodecanenitrile, 4-oxo-.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions. chalmers.se This allows for the elucidation of detailed reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. For Dodecanenitrile, 4-oxo-, several reactions could be of interest, such as the reduction of the ketone, nucleophilic addition to the nitrile, or reactions at the α-carbon positions.

For example, studying the reduction of the 4-oxo group to a hydroxyl group would involve modeling the approach of a reducing agent and calculating the energy profile of the reaction pathway. acs.org DFT calculations can locate the transition state structure—the highest energy point along the reaction coordinate—and determine the activation energy (ΔG‡). acs.org Comparing the activation energies for different possible pathways can predict which reaction is kinetically favored. rsc.org Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Illustrative Data: Calculated Activation Energies for a Hypothetical Reaction The following table shows hypothetical calculated activation energies for two competing steps in a reaction involving Dodecanenitrile, 4-oxo-.

| Reaction Step | Transition State | ΔG‡ (kcal/mol) |

| Ketone Reduction | TS1 | 18.5 |

| Nitrile Hydrolysis | TS2 | 25.2 |

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound. sapub.org For Dodecanenitrile, 4-oxo-, the most relevant spectroscopic techniques would be Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

By performing frequency calculations using DFT methods, it is possible to predict the vibrational spectrum of the molecule. sapub.org This allows for the assignment of specific absorption bands in an experimental IR spectrum to the vibrations of particular functional groups, such as the C=O stretch of the ketone and the C≡N stretch of the nitrile. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to help assign peaks in experimental NMR spectra. conicet.gov.ar The agreement between calculated and experimental spectra serves as strong evidence for the proposed molecular structure.

Illustrative Data: Predicted vs. Experimental Vibrational Frequencies This table provides a hypothetical comparison of calculated and experimental IR frequencies for the key functional groups in Dodecanenitrile, 4-oxo-.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| Ketone | C=O Stretch | 1725 | 1718 |

| Nitrile | C≡N Stretch | 2255 | 2250 |

| Alkyl Chain | C-H Stretch | 2930-2980 | 2850-2960 |

Note: This data is illustrative. Calculated frequencies are often systematically scaled to better match experimental values.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to predict the chemical reactivity of a molecule based on its computed electronic structure. Quantum chemical descriptors, derived from calculations, provide quantitative measures of reactivity. researchgate.net

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net The distribution of these frontier orbitals reveals the likely sites for nucleophilic (HOMO) and electrophilic (LUMO) attack. Furthermore, calculating the molecular electrostatic potential (MEP) map visually identifies the electron-rich (negative potential, e.g., the carbonyl oxygen) and electron-poor (positive potential, e.g., the carbonyl carbon) regions of the molecule. These theoretical tools can guide the design of new reactions and help understand the molecule's behavior in different chemical environments. researchgate.net

Illustrative Data: Calculated Quantum Chemical Descriptors The table below lists hypothetical quantum chemical descriptors for Dodecanenitrile, 4-oxo-, calculated using a DFT method.

| Descriptor | Definition | Calculated Value | Implication |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -7.2 eV | Indicates electron-donating ability |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | Measure of molecular polarity | 3.5 D | High polarity due to keto and nitrile groups |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 4.35 eV | Overall electron-attracting tendency |

Note: This data is illustrative and intended to demonstrate the output of such a study.

Exploration of Advanced Applications in Chemical Science

Role as Synthetic Intermediates in Complex Molecule Synthesis

The presence of two reactive functional groups, a carbonyl (keto) group and a nitrile group, on a twelve-carbon backbone makes 4-oxododecanenitrile a significant building block in organic synthesis. These groups can be selectively or simultaneously transformed to create a wide array of more complex molecules.

Long-chain oxo-nitriles are valuable precursors for the synthesis of specialty polyamides. Polyamides, a major class of engineering thermoplastics commonly known as nylons, are synthesized through the polymerization of monomers containing amine and carboxylic acid functionalities. wikipedia.orgnih.gov The nitrile and ketone groups in oxo-nitriles can be converted into these required functional groups.

A well-established industrial example that highlights this potential is the synthesis of Polyamide-12 (Nylon-12). A key intermediate in this process is 12-aminododecanoic acid, which is produced from its precursor, 12-oxododecanenitrile. The synthesis of 12-oxododecanenitrile is achieved through the rhodium-catalyzed hydroformylation of 10-undecenenitrile, a compound derivable from renewable resources. This process underscores the value of oxo-nitriles in creating high-performance polymers.

By analogy, 4-oxododecanenitrile could serve as a monomer for novel polyamides. The specific positioning of the oxo group at the C4 position would result in polymers with unique chain architectures and properties compared to traditional polyamides. The synthesis of such polyamides would typically involve the reduction of the ketone to a hydroxyl group, followed by the hydrolysis of the nitrile to a carboxylic acid and reduction to an amine, or other synthetic routes to generate the necessary diamine and diacid monomers. The development of polyamides from such precursors is an active area of research, aiming to create materials with tailored properties. researchgate.netmdpi.com

Table 1: Comparison of Potential Polyamide Precursors

| Compound Name | Molecular Formula | Key Functional Groups | Potential Polyamide Product |

|---|---|---|---|

| 12-Oxododecanenitrile | C₁₂H₂₁NO | Ketone, Nitrile | Polyamide-12 |

| Dodecanenitrile (B1212230), 4-oxo- | C₁₂H₂₁NO | Ketone, Nitrile | Novel Polyamide |

Chemical building blocks are relatively simple molecules that can be used to construct more complex ones. wikipedia.orgspecificpolymers.com With its dual functionality, 4-oxododecanenitrile is a prime candidate for a versatile building block. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form nitrogen-containing heterocycles. frontierspecialtychemicals.com The ketone group can undergo reactions such as reduction to an alcohol, reductive amination to an amine, or various condensation reactions.

The ability to perform selective transformations on either the keto or the nitrile group allows for the stepwise construction of complex target molecules. For instance, fatty nitriles are used in the synthesis of various heterocyclic compounds which have applications in pharmaceuticals and agrochemicals. wikipedia.org The presence of the additional ketone functionality in 4-oxododecanenitrile expands the range of possible heterocyclic structures that can be synthesized.

Contributions to Materials Science Research

Materials science focuses on the relationship between the structure, properties, and applications of materials. wikipedia.org The design of new monomers is a critical aspect of developing advanced materials with desired characteristics.

In polymer chemistry, the properties of the final material are dictated by the structure of the monomeric repeating units. msu.edubeilstein-journals.org The incorporation of functional groups onto the polymer backbone can significantly alter its properties. Dodecanenitrile, 4-oxo- as a monomer precursor could introduce a ketone group into a polymer chain.

This pendant carbonyl group can serve several purposes:

Increased Polarity: The ketone group increases the polarity of the polymer, which can affect its solubility, moisture absorption, and adhesion properties.

Site for Cross-linking: The ketone can be a reactive site for cross-linking reactions, which can improve the thermal stability and mechanical strength of the material. kallipos.gr

Enhanced Degradability: The presence of ketone groups can potentially introduce points for photodegradation or chemical degradation, which is relevant for designing environmentally benign polymers. libretexts.org

Research in polymer chemistry continuously explores new monomers to create polymers with specific functionalities for a wide range of applications, from everyday plastics to high-performance materials used in electronics and medicine. warf.org

Table 2: Research Findings on Functional Polymer Precursors

| Precursor Type | Functional Group | Impact on Polymer Properties | Relevant Research Area |

|---|---|---|---|

| Oxo-nitriles | Ketone, Nitrile | Enhanced thermal stability, tunable polarity, potential for cross-linking. | High-performance polyamides, specialty plastics. mdpi.com |

| Unsaturated Nitriles | Alkene, Nitrile | Precursor for further functionalization (e.g., hydroformylation). | Renewable polymers, functional elastomers. |

Potential in Renewable Feedstock Utilization and Oleochemical Transformations

Oleochemicals are chemicals derived from plant and animal fats and are a key component of the shift towards a sustainable, bio-based economy. thieme-connect.com Fatty acids, which are major oleochemicals, can be converted into a variety of useful compounds, including fatty nitriles.

The synthesis of fatty nitriles from the fatty acids of triglycerides is a well-established industrial process. thieme-connect.com More advanced transformations aim to introduce further functionality into these long alkyl chains. The synthesis of 4-oxododecanenitrile can be envisioned through the transformation of oleochemicals. For example, a synthetic route has been demonstrated starting from 1-nonanal, which can be derived from the ozonolysis of oleic acid, a common fatty acid.

The utilization of renewable feedstocks for the production of chemical intermediates like 4-oxododecanenitrile is a significant area of green chemistry research. It offers a sustainable alternative to petroleum-based feedstocks, contributing to a reduction in the carbon footprint of chemical manufacturing. nih.gov The conversion of biomass into valuable chemicals, or oleochemical transformations, is crucial for developing the next generation of sustainable materials and specialty chemicals.

Environmental Fate and Degradation Pathways

Biodegradation Studies

The biodegradation of Dodecanenitrile (B1212230), 4-oxo- is anticipated to be influenced by the presence of both a nitrile group and a ketone group on a long aliphatic chain. Microbial degradation of such molecules is a key process in their environmental removal.

Studies on analogous compounds provide insight into the potential microbial pathways for the degradation of Dodecanenitrile, 4-oxo-. For instance, various bacterial strains have been shown to degrade aliphatic nitriles. The genus Rhodococcus is particularly noted for its ability to metabolize a wide array of nitriles. nih.govjmb.or.krmdpi.com These bacteria typically employ a two-step enzymatic process involving nitrile hydratase and amidase to convert nitriles to carboxylic acids and ammonia, or a one-step process using a nitrilase. nih.govjmb.or.kr For example, Rhodococcus rhodochrous has been observed to completely degrade aliphatic nitriles like acetonitrile (B52724), acrylonitrile (B1666552), and crotononitrile (B213123) when they are provided as the sole carbon and nitrogen sources. nih.gov The degradation rates vary depending on the specific nitrile structure. nih.gov

The ketone group in Dodecanenitrile, 4-oxo- also suggests potential biodegradation pathways. The degradation of long-chain alkanes by some bacteria proceeds through the formation of ketone intermediates. asm.orgresearchgate.netnih.gov The bacterium Acinetobacter baylyi ADP1, for instance, is capable of degrading long-chain n-alkanes (C26-C36) via a subterminal oxidation pathway that involves the formation of aliphatic 2-ketones. asm.orgnih.gov An enzyme, AlmA, which is a Baeyer-Villiger monooxygenase, then catalyzes the conversion of these ketones into esters, which can be further metabolized. asm.orgnih.gov This suggests that the ketone moiety in Dodecanenitrile, 4-oxo- could be a site for microbial attack.

Table 1: Examples of Microbial Degradation of Structurally Related Compounds

| Microorganism | Substrate Class | Degradation Pathway/Enzymes | Reference |

| Rhodococcus rhodochrous | Aliphatic nitriles | Nitrile hydratase and amidase or nitrilase | nih.govjmb.or.kr |

| Acinetobacter baylyi | Long-chain n-alkanes | Subterminal oxidation via ketone intermediates (AlmA enzyme) | asm.orgnih.gov |

| Pseudomonas aeruginosa | Nitrile polymers | Biofilm formation and enzymatic degradation | |

| Geobacillus thermodenitrificans | Long-chain n-alkanes | Terminal oxidation (LadA enzyme) | wiley.com |

Abiotic Degradation Mechanisms (e.g., Photo-oxidation of related polymers)

Abiotic degradation processes, particularly photo-oxidation, can play a significant role in the breakdown of organic compounds in the environment, especially for polymers or compounds that may form polymeric structures. The presence of a ketone group in Dodecanenitrile, 4-oxo- makes it susceptible to photo-oxidation.

The photo-oxidation of polymers like polyethylene (B3416737) is a well-studied process that can serve as a model for the potential abiotic degradation of long-chain aliphatic ketones. This process is initiated by the absorption of UV radiation, leading to the formation of free radicals on the polymer chain. wikipedia.org In the presence of oxygen, these radicals are converted to peroxy radicals, which can then abstract hydrogen from the polymer backbone to form hydroperoxides. wikipedia.orgmdpi.com The photolysis of these hydroperoxides generates new radicals, propagating a chain reaction that leads to the breakdown of the polymer. mdpi.comnsf.gov.lk

A key aspect of this degradation is the formation of carbonyl groups, including ketones, as oxidation products. wikipedia.orgmdpi.com These ketone groups are themselves photo-active and can absorb UV light, leading to further degradation through processes like Norrish Type I and Type II reactions, which result in chain scission. wikipedia.org This autocatalytic cycle of radical formation and reaction leads to the material becoming brittle and fragmenting. wikipedia.org Therefore, the ketone group in Dodecanenitrile, 4-oxo- is a potential chromophore that could initiate and accelerate its photo-oxidative degradation in the environment.

Table 2: Key Steps in the Photo-oxidation of Polymers with Ketone Groups

| Step | Description | Key Intermediates/Products | Reference |

| Initiation | Absorption of UV radiation leading to the formation of free radicals. | Alkyl radicals | wikipedia.org |

| Propagation | Reaction of alkyl radicals with oxygen to form peroxy radicals, followed by hydrogen abstraction to form hydroperoxides. | Peroxy radicals, Hydroperoxides | wikipedia.orgmdpi.com |

| Chain Branching | Photolysis of hydroperoxides to form new radicals. | Alkoxy and hydroxyl radicals | mdpi.comnsf.gov.lk |

| Ketone Formation | Oxidation of the polymer backbone results in the formation of ketone groups. | Ketones | wikipedia.orgmdpi.com |

| Further Degradation | Photo-active ketone groups absorb UV light, leading to chain scission via Norrish reactions. | Smaller polymer fragments, volatile organic compounds | wikipedia.org |

Application of Quantitative Structure-Activity Relationships (QSAR) for Environmental Assessment (e.g., Bioaccumulation Potential)

Quantitative Structure-Activity Relationships (QSAR) are valuable computational tools for predicting the environmental fate and effects of chemicals when experimental data is scarce. europa.euecetoc.org For Dodecanenitrile, 4-oxo-, QSAR models can be used to estimate its bioaccumulation potential, a key parameter in environmental risk assessment.

The bioaccumulation potential of a chemical is often correlated with its hydrophobicity, which is typically quantified by the octanol-water partition coefficient (log Kow). sfu.ca QSAR models for bioaccumulation frequently use log Kow as a primary descriptor. sfu.caservice.gov.uk Generally, chemicals with higher log Kow values have a greater tendency to partition into the fatty tissues of organisms, leading to higher bioconcentration factors (BCF). sfu.ca

For a molecule like Dodecanenitrile, 4-oxo-, with a long alkyl chain, a relatively high log Kow would be expected, suggesting a potential for bioaccumulation. However, the presence of the polar nitrile and ketone groups may moderate this effect. Furthermore, factors such as the potential for metabolism and the molecular size can also influence the actual bioaccumulation, and these are sometimes incorporated into more complex QSAR models. sfu.cacefic-lri.org A large molecular volume, for instance, can limit bioavailability and thus reduce bioaccumulation potential. epa.gov

Table 3: QSAR Considerations for the Environmental Assessment of Dodecanenitrile, 4-oxo-

| Parameter | Relevance to Environmental Assessment | Expected Trend for Dodecanenitrile, 4-oxo- (by analogy) | Reference |

| Octanol-Water Partition Coefficient (log Kow) | Primary indicator of hydrophobicity and bioaccumulation potential. | Moderately high due to the long alkyl chain, but mitigated by polar functional groups. | sfu.ca |

| Bioconcentration Factor (BCF) | Measure of a chemical's tendency to accumulate in aquatic organisms from water. | Potentially significant, correlated with log Kow. | sfu.caservice.gov.uk |

| Molecular Size/Volume | Can limit uptake and bioavailability, thus reducing bioaccumulation. | The relatively large size may reduce bioavailability. | epa.gov |

| Metabolic Transformation | Can reduce bioaccumulation by converting the parent compound to more water-soluble metabolites. | The ketone and nitrile groups may be susceptible to enzymatic attack, potentially leading to metabolism. | cefic-lri.org |

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a cornerstone of modern synthetic research. ijsetpub.combeilstein-journals.org For Dodecanenitrile (B1212230), 4-oxo-, moving beyond established methods is crucial. A known synthesis involves a bromine-radical-mediated reaction, which achieved a 71.1% yield. thieme-connect.com Future research should focus on developing alternative pathways that are more environmentally benign and economically viable. ijsetpub.com

Key areas for development include:

Catalytic Approaches: The development of efficient catalytic processes can significantly reduce waste and energy consumption. ijsetpub.com Research could focus on transition metal-catalyzed reactions that form the carbon-carbon bond or introduce the nitrile functionality with high atom economy. numberanalytics.com

Cyanide-Free Syntheses: Traditional nitrile syntheses often employ highly toxic cyanide reagents. rsc.org Future work should explore cyanide-free routes, such as those using p-tosylmethyl isocyanide (TosMIC) or other nitrile synthons, which offer an improved safety profile. rsc.orgrsc.org

Biocatalysis and Renewable Feedstocks: Enzymatic catalysis offers reactions under mild conditions with high selectivity, reducing energy use and hazardous waste. vito.be Exploring enzymes like nitrile hydratases or other biocatalysts for the synthesis or modification of Dodecanenitrile, 4-oxo- is a promising avenue. vito.beresearchgate.net Furthermore, utilizing renewable feedstocks derived from biomass instead of fossil resources can decrease the carbon footprint of the synthesis. ijsetpub.com

Solvent Selection: Minimizing or replacing hazardous organic solvents is a key principle of green chemistry. Research into syntheses in greener solvents, such as water, ionic liquids, or even solvent-free conditions, would be highly beneficial. ijsetpub.com

Comprehensive Mechanistic Understanding of Key Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The current literature points to a bromine-radical-mediated synthesis for Dodecanenitrile, 4-oxo-. thieme-connect.com However, a detailed mechanistic investigation of this and other potential transformations is still required.

Future mechanistic studies should aim to:

Elucidate Radical Pathways: For the known radical-based synthesis, detailed studies are needed to identify key intermediates, understand the kinetics of the reaction, and clarify the role of the radical initiator and reaction conditions. unibo.it This could involve techniques like EPR spectroscopy and radical trapping experiments. nih.gov

Investigate Catalytic Cycles: For any newly developed catalytic syntheses, a comprehensive study of the catalytic cycle is essential. This includes isolating and characterizing catalytic intermediates and determining the rate-limiting step to improve catalyst efficiency. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction pathways, transition states, and the stability of intermediates, complementing experimental findings. nih.gov

Exploration of Undiscovered Reactivity Profiles

The dual functionality of Dodecanenitrile, 4-oxo- (a ketone and a nitrile) suggests a rich and largely unexplored reactivity profile. Future research should systematically investigate the chemical behavior of these functional groups, both independently and in concert.

Potential areas of exploration include:

Nitrile Group Transformations: The nitrile group is a versatile synthetic handle that can be converted into various other functional groups, including primary amines, amides, carboxylic acids, and ketones. rsc.orgrhhz.net Research into the selective reduction of the nitrile in Dodecanenitrile, 4-oxo- to the corresponding amine could yield valuable amino ketone building blocks. mdpi.com

Ketone Group Chemistry: The ketone moiety can undergo a wide range of reactions, such as nucleophilic additions, reductions to the corresponding alcohol, and α-functionalization. Exploring these reactions could lead to a diverse library of derivatives.

Intramolecular Reactions: The relative positioning of the ketone and nitrile groups may facilitate unique intramolecular cyclization reactions under specific conditions, leading to novel heterocyclic structures.

Cross-Coupling Reactions: The development of cross-coupling reactions at positions α to the ketone or nitrile could provide access to more complex molecular architectures. rsc.org

Expanding Application Horizons for Specific Derivatives

While the direct applications of Dodecanenitrile, 4-oxo- are not yet established, its derivatives hold potential in various fields. The nitrile moiety is a key pharmacophore in many bioactive compounds and approved drugs. rhhz.net

Future research should focus on:

Bioactivity Screening: A related compound, 2,2-dibromo-3-oxododecanenitrile, has been patented for its antimicrobial activity. justia.comgoogle.com This suggests that Dodecanenitrile, 4-oxo- and its derivatives should be screened for a range of biological activities, including antimicrobial, antifungal, and antitumor properties. acs.org

Materials Science: Long-chain aliphatic nitriles and ketones can serve as precursors for surfactants, polymers, and other functional materials. The specific structure of Dodecanenitrile, 4-oxo- could be leveraged to create novel materials with tailored properties. Dodecanenitrile itself has been studied in solvent extraction applications, suggesting a potential direction for its 4-oxo derivative. researchgate.net

Fine Chemical Intermediates: The derivatives obtained from exploring the compound's reactivity (as discussed in 8.3) could serve as valuable intermediates in the synthesis of more complex target molecules for the pharmaceutical, agrochemical, and fragrance industries. mdpi.com

Integration with Continuous Flow Chemistry and Process Intensification Techniques

To translate synthetic routes from the laboratory to an industrial scale, process intensification is key. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. frontiersin.org

Future work should investigate:

Continuous Flow Synthesis: Adapting the synthesis of Dodecanenitrile, 4-oxo- to a continuous flow process could lead to higher throughput and purity. rsc.orgfrontiersin.org Flow chemistry is particularly well-suited for handling hazardous reagents or intermediates and for reactions requiring precise temperature control. nih.gov Cyanide-free nitrile syntheses and the preparation of ketones from nitriles have already been successfully implemented in flow reactors. rsc.orgrsc.orgresearchgate.net

Catalyst Recycling with Organic Solvent Nanofiltration (OSN): For catalytic syntheses, the efficient recovery and recycling of expensive and often toxic homogeneous catalysts is crucial for sustainability. witpress.com Organic Solvent Nanofiltration (OSN) is a promising membrane-based technology that allows for the separation of the catalyst from the product stream under mild conditions, enabling its reuse in subsequent reaction cycles. researchgate.netcore.ac.uk The integration of a flow reactor with an OSN unit could create a highly efficient, closed-loop system. wisconsin.edu Research has demonstrated successful OSN-based recycling for catalysts used in reactions like hydroformylation, which often involve nitrile-containing substrates. researchgate.netacs.org

The table below outlines potential catalysts and membrane types that could be explored for an integrated synthesis and recycling process for Dodecanenitrile, 4-oxo-, based on existing literature for related transformations.

| Catalyst Type | Potential Reaction | Membrane Type for OSN | Reported Rejection Efficiency | Reference |

|---|---|---|---|---|

| Rhodium-based (e.g., with Biphephos ligand) | Hydroformylation of an undecenitrile precursor | Polymeric (e.g., polyimide) | Up to 88% | researchgate.net |

| Palladium-based (e.g., Pd-BINAP) | Cross-coupling reactions | Polymeric (e.g., STARMEM™) | >95% | core.ac.uk |

| Gold-based (e.g., [Au(OTf)(IPr)]) | Hydration of alkyne precursors | Polymeric (e.g., Borsig-type) | High rejection, recycled up to 4 times | researchgate.net |

| Phosphorus-based Organocatalyst | Various (e.g., cycloaddition) | Polymeric (DuraMem™ 300) | Up to 99% | acs.org |

By systematically addressing these research areas, the scientific community can unlock the full potential of Dodecanenitrile, 4-oxo- and its derivatives, paving the way for new discoveries in sustainable synthesis, reaction mechanisms, and chemical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity Dodecanenitrile, 4-oxo-?

- Methodological Answer : The synthesis of Dodecanenitrile, 4-oxo- typically involves nitrile formation via nucleophilic substitution or oxidation of primary alcohols. For reproducibility, use controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents) and monitor intermediates using thin-layer chromatography (TLC) or in-situ FTIR. Purification via fractional distillation or recrystallization is critical to minimize byproducts. Reference NIST data for validating physical properties (e.g., boiling point, density) . Document reagent purity (≥98%) and reaction yields systematically, as per medicinal chemistry reporting standards .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of Dodecanenitrile, 4-oxo-?

- Methodological Answer : Characterize the compound using and NMR to identify the oxo group (carbonyl carbon at ~200–220 ppm) and nitrile group (~120 ppm). IR spectroscopy should show a strong C≡N stretch near 2240 cm and a carbonyl (C=O) stretch at ~1700 cm. Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities. Report instrument parameters (e.g., solvent, magnetic field strength) to ensure reproducibility .

Q. What are the stability considerations for Dodecanenitrile, 4-oxo- under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC-MS to detect hydrolysis products (e.g., carboxylic acids). Use inert storage conditions (argon atmosphere, amber vials) to preserve stability. Document degradation kinetics and establish a shelf-life model using Arrhenius equations .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the reactivity of Dodecanenitrile, 4-oxo- across different solvents?

- Methodological Answer : Apply density functional theory (DFT) to model solvent effects on the compound’s electronic structure. Compare calculated solvation energies (e.g., in polar vs. nonpolar solvents) with experimental kinetic data (e.g., reaction rates in DMSO vs. hexane). Use the conductor-like screening model (COSMO) to simulate solvent interactions and identify outliers. Publish raw computational data (e.g., Gaussian input files) for peer validation .

Q. What experimental designs are suitable for studying the catalytic mechanisms of Dodecanenitrile, 4-oxo- in cross-coupling reactions?

- Methodological Answer : Design a kinetic isotope effect (KIE) study to probe rate-determining steps. Use deuterated substrates to distinguish between nucleophilic attack and oxidative addition pathways. Pair this with in-situ Raman spectroscopy to track intermediate formation. For statistical rigor, apply a factorial design of experiments (DoE) to isolate variables (e.g., catalyst loading, temperature) .

Q. How do structural analogs of Dodecanenitrile, 4-oxo- influence its bioactivity in enzyme inhibition assays?

- Methodological Answer : Perform competitive inhibition assays (e.g., with cytochrome P450 isoforms) using analogs modified at the oxo or nitrile groups. Measure IC values via dose-response curves and validate with Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Report enzyme source (e.g., recombinant vs. tissue-extracted) and buffer conditions to contextualize results .

Q. What analytical strategies differentiate Dodecanenitrile, 4-oxo- from co-eluting contaminants in environmental samples?

- Methodological Answer : Use GC–MS with a polar capillary column (e.g., DB-WAX) to separate volatile derivatives. Employ selected ion monitoring (SIM) for ions characteristic of Dodecanenitrile, 4-oxo- (e.g., m/z 84 for nitrile fragments). Validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. Include matrix-matched calibration standards to correct for matrix effects .

Methodological Best Practices

- Data Reporting : Follow IUPAC guidelines for compound nomenclature and physical property documentation. Include raw spectral data, chromatograms, and statistical analyses in supplementary materials .

- Ethical Compliance : For studies involving biological systems, adhere to institutional review protocols for reagent sourcing and waste disposal .

- Peer Review : Pre-submission validation via platforms like Zenodo ensures transparency and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.